molecular formula C8H7BrO3 B154939 4-Bromophenoxyacetic acid CAS No. 1878-91-7

4-Bromophenoxyacetic acid

Cat. No. B154939
Key on ui cas rn: 1878-91-7
M. Wt: 231.04 g/mol
InChI Key: SZEBGAQWWSUOHT-UHFFFAOYSA-N
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Patent
US07767675B2

Procedure details

Oxalyl chloride (0.5 mL, 5.9 mmol) was added to a suspension of (4-bromophenoxy)acetic acid (0.462 g, 2.0 mmol) in methylene chloride (10 mL) and 2 drops of N,N-dimethylformamide. The mixture was stirred at RT for 2 h. The solvent was evaporated under reduced pressure. The residue was diluted with methylene chloride (10 mL), cooled with ice-water bath, and 1M of sodium hydroxide aqueous solution (3.0 mL) was added. To the mixture was added pyrrolidine (167 μL, 2.0 mmol). The mixture was stirred and allowed to warm to RT. The organic layer was separated, washed with water and brine, dried over Na2SO4, filtered, and concentrated. The residue was directly used in next step without further purification (550 mg, 96.7%). LCMS: (M+H)=286.0/284.0
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.462 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
167 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.[Br:7][C:8]1[CH:18]=[CH:17][C:11]([O:12][CH2:13][C:14]([OH:16])=O)=[CH:10][CH:9]=1.[NH:19]1[CH2:23][CH2:22][CH2:21][CH2:20]1>C(Cl)Cl.CN(C)C=O>[Br:7][C:8]1[CH:9]=[CH:10][C:11]([O:12][CH2:13][C:14]([N:19]2[CH2:23][CH2:22][CH2:21][CH2:20]2)=[O:16])=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0.462 g
Type
reactant
Smiles
BrC1=CC=C(OCC(=O)O)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C
Step Two
Name
Quantity
167 μL
Type
reactant
Smiles
N1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with methylene chloride (10 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled with ice-water bath
ADDITION
Type
ADDITION
Details
1M of sodium hydroxide aqueous solution (3.0 mL) was added
STIRRING
Type
STIRRING
Details
The mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was directly used in next step without further purification (550 mg, 96.7%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC1=CC=C(OCC(=O)N2CCCC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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